calcium;1-amino-4-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate
Description
This compound is a calcium salt of an azo dye featuring a naphthalene backbone substituted with an amino group at position 1, a sulfonate group at position 2, and a diazenyl-linked 4-methyl-2-sulfonatophenyl moiety. Its structure combines hydrophilic sulfonate groups with aromatic and azo functionalities, making it relevant for applications in dyes, sensors, or materials science. The calcium counterion enhances stability and influences solubility in aqueous systems .
Properties
CAS No. |
65152-20-7 |
|---|---|
Molecular Formula |
C17H13CaN3O6S2 |
Molecular Weight |
459.5 g/mol |
IUPAC Name |
calcium;1-amino-4-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C17H15N3O6S2.Ca/c1-10-6-7-13(15(8-10)27(21,22)23)19-20-14-9-16(28(24,25)26)17(18)12-5-3-2-4-11(12)14;/h2-9H,18H2,1H3,(H,21,22,23)(H,24,25,26);/q;+2/p-2 |
InChI Key |
DAECNVZEQKEXCN-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=C(C=C1)N=NC2=CC(=C(C3=CC=CC=C32)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Preparation Methods
Detailed Reaction Conditions and Parameters
| Step | Reagents & Conditions | Purpose/Outcome |
|---|---|---|
| Diazotization | Aromatic amine (4-methyl-2-aminobenzenesulfonic acid), NaNO2, HCl, 0–5 °C | Formation of diazonium salt |
| Coupling | 1-amino-4-naphthalenesulfonic acid, pH 6–8, aqueous medium, 0–10 °C | Formation of azo bond between diazonium and naphthalene |
| Salt Formation | Calcium chloride or calcium hydroxide, aqueous solution, room temperature | Conversion to calcium salt of azo dye |
| Purification | Filtration, washing, drying | Isolation of pure calcium salt azo dye |
Analytical and Purification Techniques
High-Performance Liquid Chromatography (HPLC)
Reverse phase HPLC with acetonitrile-water-phosphoric acid mobile phase is used for monitoring purity and separation of the calcium salt azo dye and related impurities. For mass spectrometry compatibility, phosphoric acid is replaced with formic acid.Spectroscopic Characterization
UV-Vis spectroscopy confirms the azo chromophore presence by characteristic absorption bands. Infrared spectroscopy identifies sulfonate and amino functionalities.Mass Spectrometry
Confirms molecular weight and calcium complex formation.
Research Outcomes and Observations
Yield and Purity
- The diazotization and coupling steps typically yield the azo compound in moderate to high yields (70–90%) depending on reaction control.
- The calcium salt formation step improves compound stability and water solubility, facilitating purification by crystallization or precipitation.
Stability and Solubility
- The calcium salt form exhibits enhanced aqueous solubility compared to free acid forms.
- The compound is stable under ambient conditions and resists photodegradation due to the sulfonate groups and calcium complexation.
Applications Related to Preparation
- The compound is used as a colorant and analytical reagent, where preparation purity directly affects performance.
- The calcium salt form is preferred in chromatographic separations due to its ionic nature and compatibility with aqueous mobile phases.
Comparative Data Table of Preparation Parameters
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Diazotization temperature | 0–5 °C | Prevents diazonium salt decomposition |
| pH during coupling | 6–8 | Optimal for azo bond formation |
| Calcium salt formation pH | Neutral to slightly alkaline (7–8) | Ensures calcium salt precipitation |
| Reaction solvent | Aqueous | Maintains solubility of sulfonated intermediates |
| Purification method | Filtration and recrystallization | Removes unreacted materials and side-products |
| Yield | 70–90% | Dependent on reaction control and purity |
Chemical Reactions Analysis
Types of Reactions
Calcium;1-amino-4-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of corresponding amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the naphthalene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or neutral conditions.
Reduction: Sodium dithionite or catalytic hydrogenation.
Substitution: Halogenating agents or nitrating agents under controlled conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Calcium;1-amino-4-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate has several scientific research applications:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics.
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable azo bonds, which contribute to its vibrant color properties. In biological systems, it can interact with proteins and nucleic acids, making it useful in staining and diagnostic applications. The molecular targets and pathways involved include interactions with cellular components that allow for selective staining and visualization .
Comparison with Similar Compounds
Pigment Red 57:1 (Calcium 3-hydroxy-4-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2-carboxylate)
- Key Differences :
- Functional Implications :
Calmagite (3-Hydroxy-4-[(2-hydroxy-5-methylphenyl)diazenyl]naphthalene-1-sulfonic Acid)
- Key Differences: Calmagite has hydroxyl groups at positions 1 and 3 on the naphthalene ring, compared to the user compound’s amino group at position 1 and sulfonate at position 2 . The phenyl substituent in Calmagite is 2-hydroxy-5-methyl, lacking the sulfonate group present in the user compound.
- Functional Implications: Calmagite’s hydroxyl groups enable pH-dependent color changes, making it a metallochromic indicator. The amino group in the user compound may enhance binding to calcium ions or alter electronic transitions in UV/Vis spectra .
Sodium 7-Amino-4-hydroxy-3-[(2-methoxy-5-(trifluoromethyl)phenyl)diazenyl]naphthalene-2-sulfonate
- Key Differences :
- Functional Implications :
Spectroscopic and Thermophysical Properties
UV/Vis and NMR Spectroscopy
- UV/Vis: The user compound’s absorption spectrum is influenced by the amino group (electron-donating) and sulfonate (electron-withdrawing). This contrasts with Pigment Red 57:1’s carboxylate, which causes a red shift due to extended conjugation .
- 1H NMR: The amino group in the user compound would exhibit a singlet near δ 5.0–6.0 ppm, distinct from hydroxyl resonances (δ 8.0–10.0 ppm) in Calmagite .
Thermal Conductivity in Polymer Composites
- When incorporated into polyvinyl alcohol (PVA) films, azo dyes like the user compound reduce thermal conductivity along the orientation axis (Table 5 in ). This effect is less pronounced in Pigment Red 57:1 due to its lower polarity.
Comparative Data Table
Q & A
Q. What experimental protocols assess the compound’s stability under varying pH, temperature, or light exposure?
- Methodological Answer : Conduct accelerated stability testing:
- pH stability : Incubate in buffers (pH 2–12) for 24–72 hours; monitor degradation via HPLC.
- Thermal stability : Heat samples (40–80°C) and analyze decomposition kinetics using Arrhenius plots.
- Photostability : Expose to UV light (λ=365 nm) and quantify azo bond cleavage via UV-Vis absorbance loss .
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